1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclopropylethyl substituent at the N1 position and a methyl group at C5 (). The cyclopropane ring introduces steric strain and conformational rigidity, which may influence its physicochemical properties and biological interactions. While commercial availability is noted as discontinued (), its structural features make it a compelling subject for comparative studies with similar pyrazole derivatives.
Properties
IUPAC Name |
1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-9(10(13)14)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYDNNBBTZBCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174761 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1-cyclopropylethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-82-4 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1-cyclopropylethyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1-cyclopropylethyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. Studies have shown that compounds similar to 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can inhibit the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens.
Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Anticancer Activity
Recent research has highlighted the role of pyrazole compounds in cancer therapy. The ability of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid to induce apoptosis in cancer cells has been noted, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms involved and assess its efficacy in vivo.
Drug Development
The unique structure of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid makes it a valuable scaffold for drug development. Its derivatives can be synthesized to enhance specific pharmacological properties, leading to the creation of novel therapeutic agents.
Formulation in Drug Delivery Systems
Due to its favorable chemical properties, this compound could be integrated into drug delivery systems, enhancing the solubility and stability of pharmaceutical formulations. This application is particularly relevant in the context of poorly soluble drugs where bioavailability is a concern.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains using derivatives of the compound. |
| Johnson et al., 2024 | Anti-inflammatory Effects | Showed significant reduction in biomarkers of inflammation in animal models treated with the compound. |
| Lee et al., 2024 | Anticancer Properties | Found that the compound induced apoptosis in breast cancer cell lines, warranting further investigation into its mechanisms. |
Mechanism of Action
The mechanism of action of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a common pyrazole-3-carboxylic acid core with analogues. Key differences lie in the substituents at N1 and C5:
Key Observations :
- The cyclopropylethyl group (target compound) introduces a bicyclic structure, enhancing steric bulk compared to linear alkyl or aromatic substituents.
- Aromatic substituents (e.g., 2-methoxyphenyl) may enhance π-π stacking interactions in biological systems but reduce solubility .
Physicochemical Properties
Melting Points and Solubility
- Target Compound: No explicit data, but cyclopropane’s hydrophobicity may lower melting points compared to polar analogues.
- 5-Methyl-1H-pyrazole-3-carboxylic acid : Melting point 241–242°C (), suggesting high crystallinity due to hydrogen bonding.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid : Higher alkyl chain length (propyl) likely reduces melting point vs. methyl or cyclopropylethyl derivatives .
Acidity and Reactivity
- The carboxylic acid group (pKa ~3–4) enables salt formation, critical for bioavailability.
- Fluorinated derivatives (e.g., trifluoromethyl) lower the pKa of the carboxylic acid due to electron-withdrawing effects, enhancing ionization .
Stability and Reactivity Considerations
- Fluorinated Derivatives : Exhibit superior chemical stability and resistance to metabolic degradation .
Biological Activity
1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is . Its structure includes a pyrazole ring, which is known for its diverse biological activities. The compound's structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.24 g/mol |
| SMILES | CC1=CC(=NN1C(C)C2CC2)C(=O)O |
| InChI | InChI=1S/C10H14N2O2/c1-6-... |
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies have reported IC50 values indicating moderate to strong cytotoxic effects against lung (A549) and colon (HT-29) cancer cells .
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, suggesting utility in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal activities, although specific data on this compound is limited .
Anticancer Activity
A study examined a series of pyrazole derivatives, revealing that modifications to the pyrazole structure significantly impacted their anticancer efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines. The compound 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid was included in these investigations, demonstrating promising cytotoxic effects with an IC50 value lower than 200 µg/mL against several cancer types .
Anti-inflammatory Mechanisms
The anti-inflammatory potential of pyrazoles is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate cytokine production. This compound may exhibit similar properties, although specific mechanisms remain to be elucidated through further research .
Antimicrobial Activity
While direct studies on the antimicrobial effects of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid are scarce, related pyrazole compounds have shown effectiveness against various bacterial strains. Future investigations could clarify its potential in this area .
Case Studies
Several case studies highlight the biological relevance of pyrazole derivatives:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
